molecular formula C23H23N3O4 B1378248 N,N'-Bis(4-methoxybenzyl)pyridine-2,3-dicarboxamide CAS No. 1437794-75-6

N,N'-Bis(4-methoxybenzyl)pyridine-2,3-dicarboxamide

Cat. No.: B1378248
CAS No.: 1437794-75-6
M. Wt: 405.4 g/mol
InChI Key: IARGPDKLIDYILP-UHFFFAOYSA-N
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Description

N,N’-Bis(4-methoxybenzyl)pyridine-2,3-dicarboxamide: is a chemical compound that belongs to the class of pyridine dicarboxamides It is characterized by the presence of two 4-methoxybenzyl groups attached to the nitrogen atoms of the pyridine-2,3-dicarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(4-methoxybenzyl)pyridine-2,3-dicarboxamide typically involves the condensation reaction of pyridine-2,3-dicarboxylic acid or its derivatives with 4-methoxybenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(4-methoxybenzyl)pyridine-2,3-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N,N’-Bis(4-methoxybenzyl)pyridine-2,3-dicarboxamide is used as a ligand in coordination chemistry to form complexes with transition metals.

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to form stable complexes with metal ions makes it a candidate for studying metalloenzymes .

Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent. Its structural features allow it to interact with biological targets, making it a subject of interest in drug discovery .

Industry: In the industrial sector, N,N’-Bis(4-methoxybenzyl)pyridine-2,3-dicarboxamide is used in the development of advanced materials, such as polymers and coatings, due to its ability to form stable and functionalized structures .

Mechanism of Action

The mechanism of action of N,N’-Bis(4-methoxybenzyl)pyridine-2,3-dicarboxamide involves its interaction with molecular targets through coordination with metal ions. This interaction can inhibit the activity of metalloenzymes by blocking their active sites. The compound’s ability to form stable complexes with transition metals is key to its biological and catalytic activities .

Comparison with Similar Compounds

  • N,N’-Bis(2-pyridyl)pyridine-2,6-dicarboxamide
  • N,N’-Bis(2-pyridylmethyl)pyridine-2,6-dicarboxamide
  • N,N’-Bis(2-pyridylethyl)pyridine-2,6-dicarboxamide

Uniqueness: N,N’-Bis(4-methoxybenzyl)pyridine-2,3-dicarboxamide is unique due to the presence of 4-methoxybenzyl groups, which impart specific electronic and steric properties. These properties influence its reactivity and interactions with metal ions, making it distinct from other pyridine dicarboxamides .

Properties

IUPAC Name

2-N,3-N-bis[(4-methoxyphenyl)methyl]pyridine-2,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-29-18-9-5-16(6-10-18)14-25-22(27)20-4-3-13-24-21(20)23(28)26-15-17-7-11-19(30-2)12-8-17/h3-13H,14-15H2,1-2H3,(H,25,27)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARGPDKLIDYILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(N=CC=C2)C(=O)NCC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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